1,4-Oxazepane-6-carbonitrile hydrochloride
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Overview
Description
1,4-Oxazepane-6-carbonitrile hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Oxazepane-6-carbonitrile hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoronitrobenzene with homomorpholine hydrochloride in the presence of N-ethyl-N,N-diisopropylamine and 1-methyl-pyrrolidin-2-one at 0°C for 18 hours. The resulting nitro compound is then reduced to form the desired oxazepane derivative .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,4-Oxazepane-6-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxazepane derivatives with hydroxyl or carbonyl groups.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Oxazepane-6-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-oxazepane-6-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
1,4-Oxazepane: A parent compound with similar structural features but lacking the nitrile group.
6-Hydroxy-1,4-oxazepane: A derivative with a hydroxyl group instead of a nitrile group.
1,4-Oxazepane-6-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.
Uniqueness: 1,4-Oxazepane-6-carbonitrile hydrochloride is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Properties
Molecular Formula |
C6H11ClN2O |
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Molecular Weight |
162.62 g/mol |
IUPAC Name |
1,4-oxazepane-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-3-6-4-8-1-2-9-5-6;/h6,8H,1-2,4-5H2;1H |
InChI Key |
HOKQRAQWAHAHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)C#N.Cl |
Origin of Product |
United States |
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